Brexpiprazole - 913611-97-9

Brexpiprazole

Catalog Number: EVT-261480
CAS Number: 913611-97-9
Molecular Formula: C25H27N3O2S
Molecular Weight: 433.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brexpiprazole is a chemical compound that has garnered significant attention in scientific research for its unique properties and potential applications. [] Classified as a serotonin-dopamine activity modulator (SDAM), it plays a crucial role in modulating the intricate balance of serotonin and dopamine signaling in the brain. [] This modulation makes it a subject of interest in various research areas, particularly those related to neurotransmission and its associated physiological effects. []

Aripiprazole

Compound Description: Aripiprazole is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors [].

DM-3411

Relevance: DM-3411 exhibits a similar pharmacological profile to brexpiprazole, although it shows weaker inhibitory potential on most cytochrome P450 enzymes []. Studies investigating the pharmacokinetics of brexpiprazole often measure DM-3411 levels as well to understand its contribution to the overall therapeutic effect [].

Buspirone

Relevance: Buspirone was used in a study investigating the mechanism of action of brexpiprazole in reversing phencyclidine-induced cognitive impairment []. The study found that buspirone partially reversed the cognitive impairment, suggesting that the 5-HT1A agonist activity of brexpiprazole might contribute to its procognitive effects.

M100907

Relevance: M100907 was used in a study investigating the mechanism of action of brexpiprazole in reversing phencyclidine-induced cognitive impairment []. Similar to buspirone, M100907 partially reversed the cognitive impairment, suggesting that the 5-HT2A antagonist activity of brexpiprazole might also contribute to its procognitive effects.

WAY100635

Relevance: WAY100635 was used in a study to investigate the role of 5-HT1A receptors in the procognitive effects of brexpiprazole []. The study found that co-treatment with WAY100635 blocked the ability of brexpiprazole to reverse phencyclidine-induced cognitive impairment, suggesting that 5-HT1A receptor agonism is crucial for the procognitive effects of brexpiprazole.

Bifeprunox

Compound Description: Bifeprunox is a dopamine partial agonist that was investigated as a potential antipsychotic medication but was not approved due to limited efficacy and side effects [].

Cariprazine

Relevance: Cariprazine, like brexpiprazole, is a relatively new antipsychotic with a similar indication for schizophrenia []. It has a distinct pharmacological profile but belongs to the same therapeutic class, making it a relevant comparator when assessing the cost-effectiveness and treatment landscape of brexpiprazole [].

Lurasidone

Relevance: Similar to cariprazine, lurasidone is a relevant comparator for brexpiprazole in the treatment of schizophrenia, particularly in cost-effectiveness analyses []. While both drugs target similar symptoms, their pharmacological profiles and cost differ, making direct comparisons valuable for clinicians and payers.

Chlorpromazine

Relevance: Chlorpromazine, as a first-generation antipsychotic, serves as a reference point when discussing antipsychotic dosing. In a study investigating factors associated with brexpiprazole discontinuation, researchers used chlorpromazine-equivalent doses to compare the dosing history of patients []. This comparison helps contextualize the dosing regimens of different antipsychotics and their potential implications for treatment outcomes.

Sertraline

Relevance: Sertraline was used as a model drug alongside brexpiprazole in developing analytical methods for simultaneous drug quantification []. While not directly related to the therapeutic effects of brexpiprazole, sertraline's inclusion in analytical method development highlights the importance of accurate drug measurement in biological samples, particularly in clinical settings where co-administration of medications is common.

Source and Classification

Brexpiprazole was developed by Otsuka Pharmaceutical Company and received approval from the U.S. Food and Drug Administration in 2015. It is classified under the category of atypical antipsychotics, which are known for their efficacy in treating psychiatric disorders with a lower incidence of extrapyramidal symptoms compared to first-generation antipsychotics. The molecular formula of brexpiprazole is C25H27N3O2S, with a molecular weight of 433.57 g/mol .

Synthesis Analysis

The synthesis of brexpiprazole involves several steps, beginning with the reaction of 7-(4-chlorobutoxy)quinolin-2(1H)-one with 1-(benzo[b]thiophen-4-yl)piperazine. This process typically employs palladium-catalyzed reactions and various purification techniques to isolate the final product.

One notable method involves a mechanochemical approach, utilizing ball milling to enhance the solubility of brexpiprazole through cocrystallization with coformers like succinic acid and catechol. The optimization of parameters such as milling time, ball size, and rotational speed is crucial for achieving high purity and yield in the cocrystallization process .

Key Parameters in Synthesis

  • Temperature: Controlled at 60-65°C during drying.
  • Yield: Approximately 17.7 g from specific synthesis routes.
  • Purification: Involves washing with ethanol and vacuum drying.
Molecular Structure Analysis

Brexpiprazole features a complex molecular structure that includes a quinolinone core linked to a piperazine moiety. The structural integrity is critical for its pharmacological activity, particularly its interaction with serotonin and dopamine receptors.

Structural Characteristics

  • Core Structure: Quinolinone derivative.
  • Functional Groups: Contains ether (–O–), amine (–NH), and sulfur (–S) groups.
  • 3D Configuration: The spatial arrangement allows for optimal receptor binding.
Chemical Reactions Analysis

Brexpiprazole undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Palladium-Catalyzed Coupling: Essential for forming the piperazine linkage.
  • Hydrolysis: May occur in vivo, affecting bioavailability.
  • Oxidative Metabolism: Primarily through cytochrome P450 enzymes, leading to various metabolites that can influence efficacy and safety profiles.

Reaction Conditions

  • Catalysts: Palladium-based catalysts are frequently employed.
  • Solvents: Aqueous solutions are often used for purification steps.
Mechanism of Action

Brexpiprazole acts primarily as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while antagonizing 5-HT2A receptors. This unique mechanism contributes to its therapeutic effects in treating schizophrenia and depression.

Pharmacodynamics

  • Dopamine Modulation: Balances dopamine levels, reducing psychotic symptoms without significant extrapyramidal side effects.
  • Serotonin Interaction: Enhances mood stabilization through serotonin receptor modulation.
Physical and Chemical Properties Analysis

Brexpiprazole exhibits several notable physical and chemical properties:

  • Solubility: Poor solubility in water; enhanced through cocrystallization techniques.
  • Stability: Stable under recommended storage conditions (<30°C) with a re-test period established for quality assurance .
  • Formulation: Available in immediate-release tablet formulations ranging from 0.25 mg to 4 mg.

Key Properties

PropertyValue
Molecular Weight433.57 g/mol
Melting PointNot specified
SolubilityLow in water
Applications

Brexpiprazole is primarily utilized in clinical settings for:

  • Schizophrenia Treatment: Effective in managing acute episodes with a recommended dosage of 2 to 4 mg per day.
  • Adjunctive Therapy for Major Depressive Disorder: Used alongside traditional antidepressants at a dose of 2 mg per day.

Clinical Efficacy

Clinical trials have demonstrated brexpiprazole's effectiveness, with response rates significantly higher than placebo groups. Its tolerability profile is favorable, showing lower discontinuation rates due to adverse events compared to other antipsychotics .

Properties

CAS Number

913611-97-9

Product Name

Brexpiprazole

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one

Molecular Formula

C25H27N3O2S

Molecular Weight

433.6 g/mol

InChI

InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29)

InChI Key

ZKIAIYBUSXZPLP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

7-(4-(4-(1-benzothiophen-4-yl)piperazin-1-yl)butoxy)quinolin-2(1H)-one
brexpiprazole
Rexulti

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.